molecular formula C23H18Cl2N2O3S B11172078 N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-(phenylsulfonyl)acetamide

N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-(phenylsulfonyl)acetamide

Cat. No.: B11172078
M. Wt: 473.4 g/mol
InChI Key: RLVRCXAULOICFV-UHFFFAOYSA-N
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Description

N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-(phenylsulfonyl)acetamide is a complex organic compound with a unique structure that includes chloro, cyano, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-(phenylsulfonyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-chlorobenzyl cyanide in the presence of a base to form the cyano-substituted intermediate. Finally, the sulfonylation of this intermediate with phenylsulfonyl chloride yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-(phenylsulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-(phenylsulfonyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-(phenylsulfonyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.

    Oxaliplatin: A platinum-based compound used in chemotherapy with a different mechanism of action but similar structural complexity.

Uniqueness

N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-(phenylsulfonyl)acetamide is unique due to its combination of chloro, cyano, and sulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C23H18Cl2N2O3S

Molecular Weight

473.4 g/mol

IUPAC Name

2-(benzenesulfonyl)-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]acetamide

InChI

InChI=1S/C23H18Cl2N2O3S/c1-15-11-19(20(13-26)16-7-9-17(24)10-8-16)21(25)12-22(15)27-23(28)14-31(29,30)18-5-3-2-4-6-18/h2-12,20H,14H2,1H3,(H,27,28)

InChI Key

RLVRCXAULOICFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)CS(=O)(=O)C2=CC=CC=C2)Cl)C(C#N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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